1-(2-Fluoro-4-methylphenyl)guanidine
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Overview
Description
1-(2-Fluoro-4-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 This compound is characterized by the presence of a guanidine group attached to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)guanidine typically involves the reaction of 2-fluoro-4-methylaniline with a guanidine derivative. One common method is the reaction of 2-fluoro-4-methylaniline with cyanamide under acidic conditions, followed by hydrolysis to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the amine group of 2-fluoro-4-methylaniline to form the guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylphenyl)guanidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the guanidine group into primary or secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)guanidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity . The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)guanidine
- 1-(4-Methylphenyl)guanidine
- 1-(2-Chloro-4-methylphenyl)guanidine
Comparison: 1-(2-Fluoro-4-methylphenyl)guanidine is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom increases the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding affinity .
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPBJOAADTKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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